molecular formula C13H22N2 B14669833 Dicyclohexylcyanamide CAS No. 40683-91-8

Dicyclohexylcyanamide

Cat. No.: B14669833
CAS No.: 40683-91-8
M. Wt: 206.33 g/mol
InChI Key: HMJCMPMWWUMMHG-UHFFFAOYSA-N
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Description

Dicyclohexylcyanamide is an organic compound with the chemical formula C₁₃H₂₂N₂. It is a white crystalline solid that is primarily used in organic synthesis. This compound is known for its role in coupling reactions, particularly in the formation of amides and peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohexylcyanamide can be synthesized through the reaction of cyclohexylamine with cyanogen chloride. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the decarboxylation of cyclohexyl isocyanate using phosphine oxides as catalysts. This method is preferred due to its efficiency and the high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Dicyclohexylcyanamide undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various nitrogen-containing compounds.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of amides and peptides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like dicyclohexylcarbodiimide (DCC) are commonly used in peptide synthesis.

Major Products

The major products formed from these reactions include amides, peptides, and various nitrogen-containing heterocycles.

Scientific Research Applications

Dicyclohexylcyanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a coupling agent in the synthesis of peptides and other complex organic molecules.

    Biology: It is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate is ongoing.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which dicyclohexylcyanamide exerts its effects involves the formation of a reactive intermediate that facilitates the coupling of amino acids. This intermediate is highly reactive and can form stable amide bonds, making it invaluable in peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

    Dicyclohexylcarbodiimide (DCC): Similar in structure and used for similar purposes in peptide synthesis.

    N,N’-Diisopropylcarbodiimide (DIC): Another carbodiimide used in organic synthesis.

    Ethyl cyanamide: A simpler cyanamide derivative with different reactivity.

Uniqueness

Dicyclohexylcyanamide is unique due to its high reactivity and stability, making it particularly useful in the synthesis of complex organic molecules. Its ability to form stable intermediates sets it apart from other similar compounds.

Properties

CAS No.

40683-91-8

Molecular Formula

C13H22N2

Molecular Weight

206.33 g/mol

IUPAC Name

dicyclohexylcyanamide

InChI

InChI=1S/C13H22N2/c14-11-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h12-13H,1-10H2

InChI Key

HMJCMPMWWUMMHG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N(C#N)C2CCCCC2

Origin of Product

United States

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